1-(2-iodobenzoyl)-1H-pyrazole
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Overview
Description
1-(2-iodobenzoyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 2-iodobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-iodobenzoyl)-1H-pyrazole typically involves the acylation of pyrazole with 2-iodobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-iodobenzoyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid can be used to oxidize the compound.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(2-iodobenzoyl)-1H-pyrazole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals with potential therapeutic effects.
Material Science: It can be incorporated into materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-iodobenzoyl)-1H-pyrazole depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, leading to a therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
2-iodobenzoyl chloride: A precursor used in the synthesis of 1-(2-iodobenzoyl)-1H-pyrazole.
5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde: A compound with a similar structure but different functional groups.
2-iodosobenzoic acid: Another iodine-containing compound used in organic synthesis.
Properties
IUPAC Name |
(2-iodophenyl)-pyrazol-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2O/c11-9-5-2-1-4-8(9)10(14)13-7-3-6-12-13/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZSIOGQPZRQOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C=CC=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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